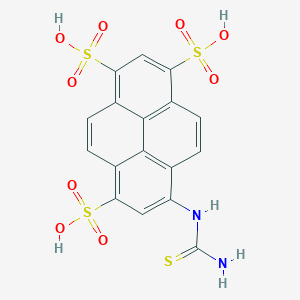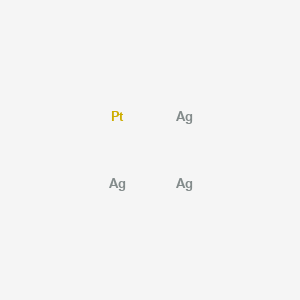
Platinum;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum;silver is a compound that combines the unique properties of both platinum and silver. Platinum is a dense, malleable, ductile, highly unreactive, precious, silverish-white transition metal . Silver, on the other hand, is a soft, white, lustrous transition metal known for its highest electrical conductivity, thermal conductivity, and reflectivity of any metal . The combination of these two metals results in a compound with remarkable properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of platinum;silver compounds typically involves the use of platinum and silver salts. One common method is the co-precipitation technique, where solutions of platinum and silver salts are mixed under controlled conditions to form a precipitate. This precipitate is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound compounds often involves the use of advanced techniques such as chemical vapor deposition (CVD) and electrodeposition. These methods allow for precise control over the composition and structure of the compound, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Platinum;silver compounds can undergo various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form oxides of platinum and silver.
Reduction: Reduction reactions can convert platinum and silver oxides back to their metallic forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include platinum and silver oxides, reduced metallic forms of platinum and silver, and substituted this compound compounds with different ligands .
Scientific Research Applications
Platinum;silver compounds have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of platinum;silver compounds involves their interaction with molecular targets such as DNA, proteins, and enzymes. In the case of anticancer drugs, this compound compounds form adducts with DNA, preventing its replication and transcription, leading to apoptosis of cancer cells . The compounds can also interact with proteins and enzymes, inhibiting their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to platinum;silver include:
Platinum;gold: Combines the properties of platinum and gold, used in high-precision applications.
Platinum;palladium: Known for its catalytic properties, used in automotive and chemical industries.
Silver;gold: Utilized in electronics and jewelry for its excellent conductivity and aesthetic appeal.
Uniqueness
This compound stands out due to its unique combination of high reactivity, stability, and antimicrobial properties. Unlike other similar compounds, this compound offers a balance of electrical conductivity and catalytic activity, making it suitable for a wide range of applications .
Properties
CAS No. |
137456-60-1 |
|---|---|
Molecular Formula |
Ag3Pt |
Molecular Weight |
518.69 g/mol |
IUPAC Name |
platinum;silver |
InChI |
InChI=1S/3Ag.Pt |
InChI Key |
GNLCAVBZUNZENF-UHFFFAOYSA-N |
Canonical SMILES |
[Ag].[Ag].[Ag].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


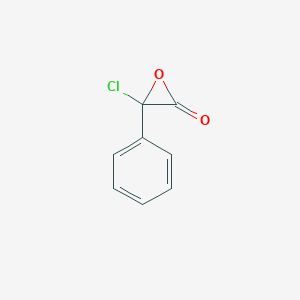
![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
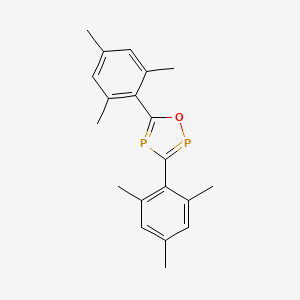
![{[(S)-Octane-1-sulfinyl]methyl}benzene](/img/structure/B14262098.png)
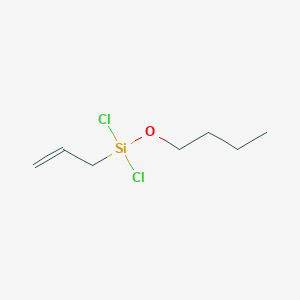
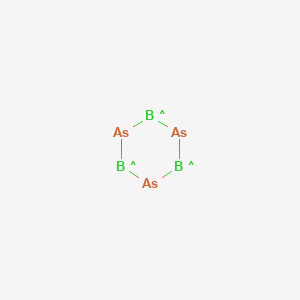
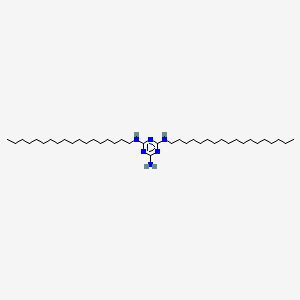
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
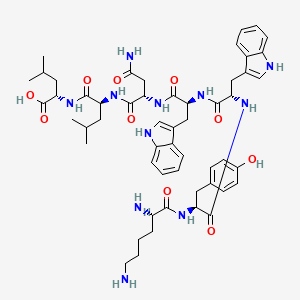
![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
